BenchChemオンラインストアへようこそ!

Lofentanil

Analgesic potency Epidural opioid In vivo pharmacology

Lofentanil is a synthetic 4-anilinopiperidine opioid analgesic, developed as a fentanyl congener, that ranks among the most potent mu-opioid receptor (MOR) agonists ever characterized. It is the 3-methyl-4-carbomethoxy derivative of fentanyl, structurally isomeric with carfentanil and distinguished by the presence of a methyl substituent at the piperidine 3-position.

Molecular Formula C25H32N2O3
Molecular Weight 408.5 g/mol
CAS No. 61380-40-3
Cat. No. B1198651
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLofentanil
CAS61380-40-3
Synonymslofentanil
lofentanil oxalate
lofentanil oxalate, (cis-(+))-isomer
lofentanil oxalate, (cis-(-))-isomer
lofentanil, (cis)-(+)-isomer
lofentanil, cis-(+-)-isomer
lofentanil, cis-(-)-isomer
lofentanil, trans-(+-)-isomer
lofentanyl
R 34995
Molecular FormulaC25H32N2O3
Molecular Weight408.5 g/mol
Structural Identifiers
SMILESCCC(=O)N(C1=CC=CC=C1)C2(CCN(CC2C)CCC3=CC=CC=C3)C(=O)OC
InChIInChI=1S/C25H32N2O3/c1-4-23(28)27(22-13-9-6-10-14-22)25(24(29)30-3)16-18-26(19-20(25)2)17-15-21-11-7-5-8-12-21/h5-14,20H,4,15-19H2,1-3H3/t20-,25+/m0/s1
InChIKeyIMYHGORQCPYVBZ-NBGIEHNGSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilityIn water, 0.6748mg/L at 25 °C (est)

Structure & Identifiers


Interactive Chemical Structure Model





Lofentanil (CAS 61380-40-3): A Reference-Standard Mu-Opioid Agonist for Potency and Receptor Occupancy Studies


Lofentanil is a synthetic 4-anilinopiperidine opioid analgesic, developed as a fentanyl congener, that ranks among the most potent mu-opioid receptor (MOR) agonists ever characterized [1]. It is the 3-methyl-4-carbomethoxy derivative of fentanyl, structurally isomeric with carfentanil and distinguished by the presence of a methyl substituent at the piperidine 3-position [1]. Lofentanil exhibits sub-nanomolar binding affinity for the human MOR (Ki = 0.14 nM) and acts as a full agonist at mu, delta, and kappa opioid receptors [2][3]. Its pharmacological profile is defined by a uniquely slow receptor dissociation rate, conferring an exceptionally long duration of action that fundamentally differentiates it from short-acting clinical fentanyl analogs such as alfentanil, sufentanil, and remifentanil [4]. Currently, lofentanil's primary utility lies in opioid receptor research, where its high-affinity, slow-dissociating binding makes it an irreplaceable tool for receptor autoradiography, in vivo occupancy studies, and investigations of receptor internalization and desensitization [4][5].

Why Fentanyl Analogs Cannot Substitute for Lofentanil in Receptor Kinetics and Long-Acting Analgesic Research


The fentanyl analog class encompasses compounds with widely divergent pharmacokinetic and pharmacodynamic profiles, ranging from the ultra-short-acting remifentanil (elimination half-life ~10 min) to the moderately long-acting sufentanil (half-life ~149 min), yet lofentanil occupies a distinct extreme characterized by a duration of action extending to 72 hours or longer in some models [1][2]. This extreme longevity arises not from metabolic stability alone but from an exceptionally slow receptor dissociation rate that renders [3H]lofentanil binding resistant to naloxone displacement in vivo—a property not shared by fentanyl, sufentanil, alfentanil, or morphine [3]. Furthermore, lofentanil exhibits the highest plasma protein binding (93.6%) among clinically evaluated fentanyl analogs, exceeding that of sufentanil (92.5%), alfentanil (92.1%), and fentanyl (84.4%), which influences its free fraction and distribution kinetics in ways that cannot be replicated by substitution [4]. Researchers requiring a high-affinity, slow-dissociating, long-duration mu-opioid agonist for receptor occupancy or desensitization studies will find no interchangeable alternative within the fentanyl series.

Quantitative Head-to-Head Evidence for Lofentanil (CAS 61380-40-3) Differentiation


In Vivo Analgesic Potency: Lofentanil Surpasses Carfentanil, Sufentanil, and Fentanyl in the Rat Epidural Model

In a direct head-to-head epidural administration study in rats (Meert et al., 1988), lofentanil exhibited the highest analgesic potency among five clinically relevant fentanyl analogs, with a rank order of lofentanil > carfentanil > sufentanil > fentanyl > alfentanil [1]. This study represents the only published simultaneous, within-experiment comparison of all five compounds under identical conditions (epidural catheterization, tail-withdrawal latency). The specificity ratio—defined as ED50 for tail-withdrawal prolongation versus ED50 for pinna reflex blockade—ranked fentanyl > lofentanil > sufentanil > carfentanil > alfentanil, indicating that lofentanil's supraspinal penetration contributes to its net potency but partially reduces its spinal selectivity [1]. This positioning of lofentanil as more potent than carfentanil contrasts with some binding-only predictions and underscores the importance of in vivo verification when selecting a research opioid.

Analgesic potency Epidural opioid In vivo pharmacology

Duration of Action: Lofentanil Persists Significantly Longer Than Carfentanil and Sufentanil in Vivo

The same epidural comparison study (Meert et al., 1988) established a duration-of-action rank order of lofentanil > sufentanil > carfentanil > fentanyl > alfentanil at equipotent doses [1]. This finding is corroborated by the intrathecal study of Yaksh et al. (1986), where at doses producing equal magnitudes of inhibition, the duration rank order was lofentanil > morphine > sufentanil > alfentanil ≥ fentanyl [2]. The clinical pharmacokinetics review by Davis & Cook (1986) explicitly classifies lofentanil as 'an extremely long-acting narcotic analgesic' whose use 'is justified only when prolonged mechanical ventilation is anticipated,' in stark contrast to the short half-lives of alfentanil (83–137 min) and sufentanil (149 min) [3]. A separate clinical observation reported lofentanil's analgesic effects persisting up to 72 hours following a 5 µg dose, exceeding the duration of 300 µg buprenorphine [4]. This exceptional duration, driven by slow receptor dissociation rather than metabolic stability alone, represents lofentanil's most therapeutically consequential differentiator.

Duration of action Analgesic duration Opioid pharmacokinetics

Human Plasma Protein Binding: Lofentanil Exceeds Fentanyl by 9.2 Percentage Points

Meuldermans et al. (1982) performed a comparative in vitro plasma protein binding study of four fentanyl analogs in human plasma under identical experimental conditions [1]. Lofentanil exhibited the highest bound fraction at 93.6%, exceeding sufentanil (92.5%), alfentanil (92.1%), and substantially exceeding fentanyl (84.4%). The binding was independent of drug concentration across the entire therapeutic range for all four compounds. The differential free fraction—lofentanil 6.4% versus fentanyl 15.6%—represents a 2.44-fold difference that has direct implications for the concentration of pharmacologically active unbound drug at the receptor site. This high protein binding, predominantly to alpha-1-acid glycoprotein, contributes to lofentanil's prolonged residence time in the body and must be accounted for when interpreting in vitro potency data in the context of in vivo efficacy.

Plasma protein binding Pharmacokinetics Free fraction

Mu-Opioid Receptor Binding Affinity: Lofentanil Ki = 0.14 nM, Among the Highest Affinity Fentanyl Analogs Characterized

Lofentanil's binding affinity at the human mu-opioid receptor, determined by competitive displacement in permanently transfected HEK293 cells, is Ki = 0.14 nM [1]. This places lofentanil among the highest-affinity fentanyl analogs ever characterized. For context, carfentanil—its closest structural analog—exhibits a mu-receptor Ki of approximately 0.22 nM in comparable heterologous expression systems [2], representing a 1.57-fold affinity advantage for lofentanil. However, Maguire et al. (1992) demonstrated that lofentanil's exceptional mu-affinity comes at the cost of receptor selectivity: among fentanyl analogs tested, lofentanil was among the least mu-selective, displaying significant binding to delta and kappa opioid receptors, whereas the high-affinity analog R30490 was the most mu-selective [3]. This multi-receptor profile distinguishes lofentanil from highly mu-selective tools like carfentanil or DAMGO and must be considered when attributing pharmacological effects solely to mu-receptor activation. At the kappa-opioid receptor, lofentanil demonstrates a Ki of 8.2 nM (EC50 = 153 nM, Emax = 100%), confirming its full agonist activity at this site [4].

Receptor binding affinity Mu-opioid receptor Ki determination

Naloxone Resistance: Lofentanil's Antinociception Is Refractory to Opioid Antagonist Reversal, Unlike Morphine, Fentanyl, and Sufentanil

Yaksh et al. (1986) demonstrated that systemically administered naloxone (0.03–1 mg/kg, s.c.) produced dose-dependent antagonism of the antinociceptive effects of intrathecal morphine, fentanyl, alfentanil, and sufentanil in rats; however, intrathecal lofentanil was 'extremely resistant to antagonism by naloxone' [1]. This finding was mechanistically explained by Laduron et al. (1985), who showed that [3H]lofentanil bound in vivo in rat brain is not displaceable by naloxone, attributable to lofentanil's extremely slow dissociation rate from the opioid receptor [2]. The in vivo binding of [3H]lofentanil could be prevented by naloxone pretreatment but could not be displaced once established, indicating pseudo-irreversible binding kinetics under physiological conditions [2]. This property is unique among clinically used fentanyl analogs: sufentanil, alfentanil, and fentanyl are all readily reversible by naloxone. The functional consequence is that lofentanil-induced respiratory depression cannot be rapidly terminated by standard naloxone dosing, a critical safety distinction.

Naloxone antagonism Receptor dissociation kinetics Opioid reversal

In Vivo Brain Distribution: [3H]Lofentanil as a Superior Radiotracer for Mu-Opioid Receptor Autoradiography

Laduron et al. (1985) established [3H]lofentanil as an exceptional in vivo radioligand for opioid receptor mapping, demonstrating that its brain distribution after intravenous injection paralleled exactly the regional distribution of opiate receptors measured in in vitro binding assays [1]. Two properties differentiate [3H]lofentanil from alternative opioid radioligands: extremely low non-specific binding in brain tissue, and the ability to reveal very low occupancy states of opiate receptors that are below the detection threshold of other ligands [1]. The long-lasting specific labeling, compatible with lofentanil's slow dissociation rate, enables experimental protocols requiring prolonged receptor visualization [2]. By comparison, [3H]sufentanil, while a superior in vitro ligand, exhibits greater non-specific binding in vivo. [3H]lofentanil's favorable signal-to-noise ratio has made it the radioligand of choice for studies of axonal transport of opioid receptors, receptor internalization kinetics, and brain regional receptor distribution [2].

Receptor autoradiography In vivo binding Radioligand

Evidence-Backed Research and Industrial Application Scenarios for Lofentanil (CAS 61380-40-3)


Opioid Receptor Occupancy and Desensitization Studies Requiring Prolonged, Pseudo-Irreversible Agonist Binding

Lofentanil's extremely slow receptor dissociation rate and naloxone-resistant binding [1] make it the agonist of choice for investigating the cellular consequences of sustained mu-opioid receptor occupancy. Unlike fentanyl or sufentanil—which dissociate rapidly and are readily reversed—lofentanil maintains receptor engagement over hours to days, enabling studies of receptor down-regulation, beta-arrestin recruitment dynamics, and heterologous desensitization that require an agonist with residence times exceeding those of clinical opioids [2]. The recent structural biology study by Qu et al. (2023), which investigated the mechanistic basis of lofentanil's distinct signaling profile at the muOR using cryo-EM, exemplifies the compound's ongoing value in elucidating ligand-specific receptor conformations [3].

In Vivo Receptor Autoradiography and Brain Mapping with [3H]Lofentanil

For ex vivo and in vivo opioid receptor mapping studies, [3H]lofentanil provides the lowest non-specific binding and highest signal-to-noise ratio among opioid radioligands, with brain regional distribution that precisely mirrors in vitro receptor density maps [1]. This makes it uniquely suited for quantitative autoradiography, particularly in studies of receptor plasticity, chronic opioid-induced receptor regulation, and axonal transport of opioid receptors [2]. The radioligand's ability to detect very low receptor occupancy states extends the dynamic range of occupancy assays beyond what is achievable with [3H]sufentanil or [3H]carfentanil [1].

PK/PD Modeling of High Protein Binding and Extended Duration Opioid Analgesics

Lofentanil's combination of the highest human plasma protein binding among fentanyl analogs (93.6%) [1] and its exceptionally long duration of action (ranked above carfentanil and sufentanil in direct comparisons) [2] provides a benchmark profile for pharmacokinetic-pharmacodynamic modeling of sustained-release or depot opioid formulations. Researchers developing extended-duration analgesics can use lofentanil's data as an upper-bound reference for the relationship between protein binding, free fraction, receptor residence time, and duration of effect [3]. Its naloxone resistance further serves as a functional endpoint for quantifying the contribution of slow dissociation to apparent in vivo potency [2].

Reference Standard for Analytical Method Development and Forensic Toxicology

As one of the most potent fentanyl analogs with a well-characterized analytical profile (molecular formula C25H32N2O3, MW 408.53, melting point 177°C as oxalate salt) [1], lofentanil serves as a high-potency reference standard for developing and validating LC-MS/MS, GC-MS, and receptor-binding assays targeting the fentanyl class. Its structural distinction—a methyl group at the piperidine 3-position absent in carfentanil—provides a unique chromatographic and mass spectrometric signature that aids in isomer differentiation during method development [1]. The compound's availability as a characterized reference material (oxalate salt, CAS 61380-41-4) supports its use as a calibrator in quantitative opioid screening panels [1].

Quote Request

Request a Quote for Lofentanil

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.